Mpro inhibitor N3 hemihydrate
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Overview
Description
Mpro inhibitor N3 hemihydrate is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound has shown effectiveness in inhibiting Mpro from multiple coronaviruses, including SARS-CoV and MERS-CoV . The main protease is essential for the replication of the virus, making it a significant target for antiviral drug development .
Preparation Methods
The synthesis of Mpro inhibitor N3 hemihydrate involves the use of peptidyl Michael acceptors. The preparation typically follows a two-step mechanism, involving the formation of a covalent enzyme-inhibitor product . The synthetic routes and reaction conditions are designed to ensure the formation of the desired inhibitor with high specificity and potency . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Mpro inhibitor N3 hemihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mpro inhibitor N3 hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical probe to study the inhibition of viral proteases.
Biology: Helps in understanding the molecular mechanisms of viral replication and inhibition.
Medicine: Potential therapeutic agent for treating COVID-19 and other coronavirus-related diseases
Industry: Used in the development of antiviral drugs and treatments.
Mechanism of Action
The mechanism of action of Mpro inhibitor N3 hemihydrate involves the inhibition of the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the protease, preventing it from processing viral polyproteins necessary for viral replication . This inhibition effectively halts the replication of the virus, making it a promising candidate for antiviral therapy .
Comparison with Similar Compounds
Mpro inhibitor N3 hemihydrate is unique in its high specificity and potency against the main protease of SARS-CoV-2. Similar compounds include other peptidyl Michael acceptors and protease inhibitors that target viral replication. this compound stands out due to its effectiveness across multiple coronaviruses, including SARS-CoV and MERS-CoV .
Similar compounds include:
Remdesivir: An antiviral drug developed against Ebola virus, also showing effectiveness against SARS-CoV-2.
Dexamethasone: A corticosteroid used to reduce inflammation in severe COVID-19 cases.
Antimalarial drugs: Such as hydroxychloroquine, which have been tested for their antiviral properties.
This compound’s unique mechanism and broad-spectrum activity make it a valuable tool in the fight against coronavirus infections.
Properties
Molecular Formula |
C70H98N12O17 |
---|---|
Molecular Weight |
1379.6 g/mol |
IUPAC Name |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate |
InChI |
InChI=1S/2C35H48N6O8.H2O/c2*1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;/h2*7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H2/b2*13-12+;/t2*23-,25-,26+,27-,30-;/m00./s1 |
InChI Key |
FFGRVUOVZDZOBL-UHWYBZBWSA-N |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.O |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O |
Origin of Product |
United States |
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